N-(2-chlorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUVGAXCIRHIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-20-0 | |
| Record name | N-(2-CHLOROPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 2 Chlorophenyl Methanesulfonamide and Its Derivatives
Classical Synthetic Routes to N-(2-chlorophenyl)methanesulfonamide
The most conventional and widely established method for synthesizing this compound is through the reaction of a primary or secondary amine with a sulfonyl chloride. This approach is a cornerstone of sulfonamide synthesis due to its efficiency and the broad availability of starting materials.
Exploration of Precursor Selection and Reactant Design
The classical synthesis of this compound is fundamentally designed around the nucleophilic reaction between 2-chloroaniline (B154045) and methanesulfonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the formation of the desired sulfonamide bond and the elimination of hydrogen chloride (HCl) as a byproduct. nih.gov
The selection of these precursors is critical:
2-Chloroaniline : This serves as the amine precursor, providing the N-(2-chlorophenyl) portion of the final molecule. The nucleophilicity of the amine is a key factor; primary amines are generally highly reactive in this context. nih.gov The presence of the chloro-substituent on the phenyl ring influences the electronic properties and reactivity of the amine.
Methanesulfonyl Chloride : As the sulfonating agent, it provides the methanesulfonyl group (-SO2CH3). The sulfur atom is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.
A base, such as triethylamine (B128534) or pyridine (B92270), is typically required in the reaction mixture to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the product. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are typically manipulated include the choice of solvent, reaction temperature, and the nature of the base used. While specific optimization data for this exact compound is proprietary or scattered, the general principles for N-arylsulfonamide synthesis are well-documented. Different solvents can influence the solubility of reactants and the reaction rate. researchgate.net Temperature control is also vital; while heating can increase the reaction rate, it may also lead to the formation of unwanted byproducts.
The following interactive table illustrates a conceptual approach to optimizing the synthesis based on common variables in sulfonamide formation.
| Parameter | Variation | Rationale | Potential Outcome |
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | Affects reactant solubility and reaction kinetics. researchgate.net | Higher yield in a solvent that fully dissolves reactants. |
| Base | Pyridine, Triethylamine, Sodium Carbonate | Neutralizes HCl byproduct to drive the reaction forward. nih.govnih.gov | A non-nucleophilic organic base often improves yield by preventing side reactions. |
| Temperature | 0 °C to Reflux | Controls the rate of reaction versus the rate of side-product formation. researchgate.net | An optimal temperature balances reaction speed with product purity. |
| Reactant Ratio | 1:1 to 1:1.2 (Amine:Sulfonyl Chloride) | A slight excess of the sulfonyl chloride can ensure complete conversion of the amine. | Maximizes the conversion of the limiting reagent, typically the more complex amine. |
Innovative Synthetic Strategies for this compound Analogues
Beyond classical batch chemistry, modern synthetic strategies are being developed to produce N-arylsulfonamides more efficiently, safely, and with less environmental impact.
Implementation of Green Chemistry Principles in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign routes for sulfonamide synthesis. A primary target for improvement is the reduction or replacement of hazardous solvents. nih.gov For instance, the use of greener solvents like dimethyl carbonate (DMC) has been explored for related sulfonamide syntheses, offering a more sustainable alternative to traditional chlorinated solvents. nih.gov Another approach involves iron-catalyzed reactions that use readily available nitroarenes as nitrogen sources instead of anilines, which can be genotoxic. This method, using FeCl2 as a catalyst and NaHSO3 as a reductant under mild conditions, provides a more practical and environmentally friendly pathway to N-arylsulfonamides. organic-chemistry.org
Flow Chemistry and Continuous Processing Approaches for this compound
Continuous flow chemistry offers significant advantages for the synthesis of sulfonamides, particularly on an industrial scale. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the highly exothermic nature of sulfonylation reactions. rsc.org By using small-volume reactors, the inherent safety of the process is improved by minimizing the amount of reactive material present at any given time and preventing thermal runaway. rsc.org
Multistep continuous processes have been developed for manufacturing arylsulfonamide pharmaceutical intermediates, demonstrating robustness and scalability. acs.org These systems can reduce the number of unit operations, minimize potential worker exposure, and improve space-time yields compared to traditional batch processes. researchgate.netmdpi.com A fully automated flow-through process has been used to generate libraries of secondary sulfonamides, highlighting the technology's impact on drug discovery by enabling rapid and efficient synthesis. acs.orgacs.org
Asymmetric Synthesis of Chiral this compound Derivatives
This compound itself is an achiral molecule. However, the synthesis of chiral derivatives, where a stereocenter is introduced into the molecule, is an important area of medicinal chemistry. Chiral sulfonamides are valuable as they can exhibit different interactions with biological targets. nih.gov
The synthesis of chiral sulfonamide derivatives can be approached in several ways:
Use of Chiral Auxiliaries : A common strategy involves reacting the sulfonating agent with a chiral amine or using a chiral auxiliary that can be removed after the key bond formation. For example, quinine has been used as a recoverable chiral auxiliary to prepare a variety of chiral sulfinamides with excellent enantioselectivity. nih.gov
Catalytic Asymmetric Methods : The development of catalytic methods is highly desirable. This can involve the use of transition-metal catalysts with chiral ligands to control the stereochemical outcome. For instance, a Pd-catalyzed asymmetric hydroamination of allenes has been used to directly synthesize axially chiral sulfonamides. acs.org
Synthesis of Chiral S(VI) Centers : More advanced methods focus on creating a stereogenic center at the sulfur atom itself. Enantiopure bifunctional S(VI) transfer reagents have been developed to serve as chiral templates for the asymmetric synthesis of related compounds like sulfoximines and sulfonimidamides. chemrxiv.org This approach allows for the installation of sulfur stereogenic centers with high stereochemical control, expanding the chemical space for drug discovery. nih.gov
The following table provides a summary of the synthetic methodologies discussed.
| Methodology | Description | Key Advantages |
| Classical Synthesis | Reaction of 2-chloroaniline with methanesulfonyl chloride in the presence of a base. nih.gov | Well-established, reliable, readily available precursors. |
| Green Synthesis | Utilizes environmentally benign solvents (e.g., DMC) or alternative precursors (e.g., nitroarenes) to reduce environmental impact. nih.govorganic-chemistry.org | Reduced hazardous waste, improved safety profile. |
| Flow Chemistry | Continuous processing in micro- or meso-reactors for precise control over reaction conditions. rsc.org | Enhanced safety, scalability, higher space-time yield, and automation potential. acs.orgmdpi.com |
| Asymmetric Synthesis | Introduction of chirality in derivatives via chiral auxiliaries, asymmetric catalysis, or creation of a stereogenic sulfur center. nih.govacs.orgchemrxiv.org | Access to enantiomerically pure compounds for stereospecific applications. |
Scale-Up Investigations and Industrial Synthesis of this compound Precursors
Industrial Synthesis of 2-Chloroaniline
The primary industrial route for the synthesis of 2-chloroaniline involves the reduction of 2-chloronitrobenzene. A widely implemented method utilizes catalytic hydrogenation or, more commonly for bulk production, chemical reduction with iron powder in an acidic medium.
Chemical Reduction Process:
A prevalent large-scale method is the Béchamp reduction, which uses iron filings or powder in the presence of an acid, such as hydrochloric acid. The process can be summarized by the following reaction scheme:
4 C₆H₄ClNO₂ + 9 Fe + 4 H₂O → 4 C₆H₄ClNH₂ + 3 Fe₃O₄
Detailed findings from established industrial practices indicate a multi-step process designed for high yield and purity. guidechem.com The reaction is typically initiated by charging a reactor with 2-chloronitrobenzene, water, a catalytic amount of hydrochloric acid, and iron powder. guidechem.com The reaction is exothermic and requires careful temperature control, typically maintained around 90°C. guidechem.com
Following the completion of the reduction, the product mixture contains 2-chloroaniline, iron sludge (mainly iron oxides), and water. The separation and purification stages are critical for achieving the required quality for subsequent pharmaceutical synthesis. This is often accomplished through vacuum distillation, where 2-chloroaniline and water are co-distilled and then separated. guidechem.com This process can yield a product with a purity exceeding 99.9%. guidechem.com
| Parameter | Description | Source |
|---|---|---|
| Primary Reactant | o-Nitrochlorobenzene | guidechem.com |
| Reducing Agent | Iron powder | guidechem.com |
| Catalyst/Medium | Hydrochloric acid and water | guidechem.com |
| Reaction Temperature | Approximately 90°C | guidechem.com |
| Purification Method | Vacuum distillation | guidechem.com |
| Achieved Purity | >99.9% | guidechem.com |
Industrial Synthesis of Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is the second crucial precursor, serving as the sulfonating agent. Its industrial production is well-established, with several methods available for large-scale manufacturing. The choice of method often depends on the availability and cost of raw materials.
Common Synthetic Routes:
Reaction of Methane (B114726) with Sulfuryl Chloride: This method involves a free-radical reaction between methane and sulfuryl chloride (SO₂Cl₂) to produce methanesulfonyl chloride and hydrogen chloride. wikipedia.org CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl
Chlorination of Methanesulfonic Acid: An alternative large-scale route is the chlorination of methanesulfonic acid (CH₃SO₃H) using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). wikipedia.org CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl CH₃SO₃H + COCl₂ → CH₃SO₂Cl + CO₂ + HCl
For pharmaceutical applications, the purity of methanesulfonyl chloride is paramount to avoid side reactions and ensure the quality of the final active ingredient. horiazonchemical.com Industrial suppliers often provide high-purity grades (≥99.5%) specifically for the pharmaceutical industry, which involves stringent quality control and specialized packaging to ensure stability. horiazonchemical.com The consistency of supply and adherence to regulatory standards are critical considerations for pharmaceutical manufacturers selecting a supplier for this precursor. horiazonchemical.com
| Synthetic Method | Reactants | Key Products | Source |
|---|---|---|---|
| Radical Reaction | Methane (CH₄), Sulfuryl Chloride (SO₂Cl₂) | Methanesulfonyl Chloride, Hydrogen Chloride | wikipedia.org |
| Chlorination | Methanesulfonic Acid (CH₃SO₃H), Thionyl Chloride (SOCl₂) | Methanesulfonyl Chloride, Sulfur Dioxide, Hydrogen Chloride | wikipedia.org |
| Chlorination | Methanesulfonic Acid (CH₃SO₃H), Phosgene (COCl₂) | Methanesulfonyl Chloride, Carbon Dioxide, Hydrogen Chloride | wikipedia.org |
The scale-up of these precursor syntheses requires careful management of reaction kinetics, heat transfer, and material handling. For instance, the reduction of 2-chloronitrobenzene is highly exothermic, necessitating efficient reactor cooling systems to maintain control. Similarly, the handling of corrosive reagents like thionyl chloride and sulfuryl chloride in the synthesis of methanesulfonyl chloride requires specialized equipment and safety protocols. Continuous processing technologies, such as microreactors, are also being explored for the synthesis of related intermediates to improve safety, efficiency, and process control on an industrial scale. guidechem.com
Chemical Reactivity and Transformation Mechanisms of N 2 Chlorophenyl Methanesulfonamide
Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety
The chlorophenyl ring of N-(2-chlorophenyl)methanesulfonamide is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the cumulative electronic and steric effects of the two existing substituents: the chloro group and the methanesulfonamido group (-NHSO₂CH₃).
The methanesulfonamido group is an activating ortho-, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the chloro substituent is a deactivating ortho-, para-director. While it directs incoming electrophiles to the ortho and para positions via resonance stabilization of the sigma complex, its strong inductive electron-withdrawing effect deactivates the ring towards substitution.
In this compound, these directing effects are in competition. The -NHSO₂CH₃ group is at position 1 and the -Cl group is at position 2. The available positions for substitution are C3, C4, C5, and C6.
Activating Group (-NHSO₂CH₃): Directs ortho (C6) and para (C4).
Deactivating Group (-Cl): Directs ortho (C3) and para (C5).
The powerful activating and directing effect of the methanesulfonamido group typically dominates over the deactivating chloro group. Therefore, substitution is most likely to occur at the positions activated by the -NHSO₂CH₃ group.
Position C4 (para to -NHSO₂CH₃): This position is strongly activated and sterically accessible, making it the most probable site for electrophilic attack.
Position C6 (ortho to -NHSO₂CH₃): This position is also electronically activated but is sterically hindered by the adjacent large methanesulfonamido group, making substitution less favorable than at C4.
Position C5 (para to -Cl): This position is moderately activated by the chloro group's resonance effect but is meta to the stronger activating -NHSO₂CH₃ group, making it a less likely site.
Position C3 (ortho to -Cl): This position is subject to significant steric hindrance from both adjacent substituents, rendering it the least favorable site for substitution.
Thus, the nitration, halogenation, or Friedel-Crafts reactions of this compound are predicted to yield the 4-substituted product as the major isomer.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relative to -NHSO₂CH₃ | Relative to -Cl | Predicted Reactivity |
|---|---|---|---|
| C3 | meta | ortho | Very Low |
| C4 | para | meta | High (Major Product) |
| C5 | meta | para | Low |
Nucleophilic Reactivity and Derivatization at the Sulfonamide Nitrogen
The sulfonamide functional group possesses an acidic proton on the nitrogen atom (N-H). This acidity is due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (anion). Deprotonation with a suitable base generates a nucleophilic nitrogen anion that can readily participate in various derivatization reactions.
N-Alkylation: The nitrogen anion can be alkylated by reacting it with alkyl halides or other alkylating agents. This reaction is a common method for synthesizing N-substituted sulfonamides. Modern catalytic methods, such as the "borrowing hydrogen" approach using manganese or iridium catalysts, allow for the N-alkylation of sulfonamides with alcohols, which are environmentally benign alkylating agents that produce water as the only byproduct. researchgate.netorgsyn.org For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a Mn(I) PNP pincer precatalyst could yield N-benzyl-N-(2-chlorophenyl)methanesulfonamide. researchgate.net
N-Acylation: Similarly, the sulfonamide nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms N-acylsulfonamides, which are valuable intermediates in organic synthesis.
These derivatization strategies allow for the modification of the molecule's properties and provide a handle for further synthetic transformations.
Chemical Modifications and Functionalization Strategies at the Methane (B114726) Sulfonyl Group
Direct functionalization of the methyl group in the methane sulfonyl moiety of this compound is challenging due to the lack of an adjacent activating group to significantly increase the acidity of the C-H bonds. However, strategies developed for the α-functionalization of non-activated alkyl sulfones could potentially be applied.
One plausible, though difficult, approach involves the deprotonation of the methyl group using a very strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures to form a carbanion. This highly reactive intermediate could then be trapped with various electrophiles.
Table 2: Potential Functionalization of the Methane Sulfonyl Group
| Reagent | Electrophile | Resulting Functional Group |
|---|---|---|
| 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | R⁺ | -SO₂-CH₂R (Alkylation) |
| 1. Strong Base (e.g., n-BuLi) 2. Aldehyde/Ketone (R₂C=O) | R₂C=O | -SO₂-CH₂-CR₂OH (Hydroxylation) |
Another potential avenue is through free-radical reactions. The generation of a radical at the methyl position, for example through hydrogen abstraction, could initiate subsequent C-C or C-heteroatom bond-forming reactions. However, controlling the selectivity of such reactions can be difficult. These methods remain largely theoretical for this specific substrate and would require significant experimental optimization.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, utilizing either the aryl chloride (C-Cl) bond or the sulfonamide (N-H) bond.
Reactions at the C-Cl Bond: The chloro-substituent on the aromatic ring serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) can introduce a new aryl or alkyl group at the C2 position.
Heck Reaction: The Pd-catalyzed reaction with an alkene can be used to form a new C-C bond, leading to a substituted alkene. wikipedia.org
Buchwald-Hartwig Amination: The C-Cl bond can be coupled with a primary or secondary amine in the presence of a palladium catalyst to form a new C-N bond, yielding a diamine derivative. researchgate.net
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne would install an alkynyl group.
A notable example involves the palladium-catalyzed reaction of this compound with calcium carbide, which serves as an acetylene (B1199291) surrogate. This reaction proceeds via a domino sequence of Sonogashira coupling and intramolecular cyclization to afford 1-methanesulfonyl-1H-indole in moderate yield. wikipedia.org
Reactions at the N-H Bond: The sulfonamide N-H bond can also participate in cross-coupling reactions.
Buchwald-Hartwig Amination: The deprotonated sulfonamide can act as a nitrogen nucleophile in a palladium-catalyzed coupling with another aryl halide or triflate, leading to the formation of a diaryl sulfonamide. organic-chemistry.orgnih.gov This provides an alternative route to N-arylation without relying on the reaction of an aniline (B41778) with a sulfonyl chloride. organic-chemistry.org
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactive Site | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki | C-Cl | Ar-B(OH)₂ | Pd(0) / Ligand / Base | 2-Aryl-N-phenylmethanesulfonamide |
| Heck | C-Cl | Alkene | Pd(0) / Ligand / Base | 2-Alkenyl-N-phenylmethanesulfonamide |
| Buchwald-Hartwig | C-Cl | R₂NH | Pd(0) / Ligand / Base | N¹-(2-aminophenyl)methanesulfonamide |
| Sonogashira/Cyclization | C-Cl | CaC₂ | Pd₂(dba)₃ / DBU | 1-Methanesulfonyl-1H-indole wikipedia.org |
Rearrangement Pathways and Fragmentation Studies of this compound
The fragmentation behavior of this compound, particularly under mass spectrometry conditions, is characterized by a significant rearrangement pathway involving the elimination of sulfur dioxide (SO₂). This process is a known fragmentation route for aromatic sulfonamides. rsc.orgnih.gov
Studies using electrospray ionization mass spectrometry (ESI-MS) have shown that upon collision-induced dissociation (CID), protonated aromatic sulfonamides can undergo a unique loss of 64 Da, corresponding to the neutral loss of SO₂. rsc.org The mechanism involves an intramolecular rearrangement where the amino group migrates to the ipso-carbon of the aromatic ring, followed by the extrusion of SO₂.
The presence of an electron-withdrawing group, such as the chlorine atom at the ortho position in this compound, has been observed to promote this SO₂ elimination-rearrangement pathway. rsc.orgnih.gov This is attributed to the effect of the substituent on the aryl-sulfur bond strength and the stability of the transient positive charge that develops at the ipso-position during the bond cleavage. rsc.org The fragmentation generates a protonated 2-chloroaniline (B154045) species.
Proposed Fragmentation Pathway:
[M+H]⁺ (this compound) → [M+H - SO₂]⁺ + SO₂
This characteristic loss of SO₂ can serve as a diagnostic tool for identifying this and related sulfonamide structures in mass spectrometric analyses. semnan.ac.ir
Photochemical and Electrochemical Reaction Mechanisms of this compound
Photochemical Reactions: The photochemistry of aryl sulfonamides has been investigated, often in the context of their environmental degradation. Upon absorption of UV light, this compound is expected to undergo photochemical reactions primarily involving the sulfonamide linkage. The most common photochemical pathway for aryl sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This homolytic cleavage would generate a methanesulfonyl radical and a 2-chlorophenylaminyl radical.
Electrochemical Reactions: The electrochemical behavior of this compound involves both oxidation and reduction processes.
Oxidation: Anodic oxidation can occur at the aromatic ring or the sulfonamide nitrogen. The oxidation of the chlorophenyl moiety could lead to the formation of radical cations, which can then undergo follow-up reactions such as dimerization or reaction with nucleophiles present in the medium. Electrochemical methods have been developed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols or sulfinic acids, highlighting the redox activity of the sulfonamide-forming precursors. nih.govnih.gov
Reduction: Cathodic reduction can target the C-Cl bond or the sulfonyl group. The electrochemical reduction of the C-Cl bond is a common process for aryl chlorides, leading to dehalogenation to form N-phenylmethanesulfonamide. The reduction of the sulfonyl group is generally more difficult but can lead to the cleavage of the C-S or S-N bonds under specific conditions.
These photochemical and electrochemical pathways represent potential transformation routes for this compound in specific environments or under controlled laboratory conditions.
Advanced Structural Characterization and Conformational Analysis of N 2 Chlorophenyl Methanesulfonamide
Single-Crystal X-ray Diffraction Studies of N-(2-chlorophenyl)methanesulfonamide Polymorphs
In related sulfonamides, the central –C(aryl)-S-N-C(aryl)– segment often adopts a bent or "V" shape. For example, in 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, the molecule is twisted at the sulfur atom, with a C—SO2—NH—C torsion angle of 57.6 (3)°. researchgate.net The two aromatic rings are significantly tilted relative to each other, with a dihedral angle of 84.7 (1)°. researchgate.net This twisted conformation is a common feature in diaryl sulfonamides.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration for sulfonamides. Different polymorphs can exhibit distinct physical properties. The formation of polymorphs is influenced by factors such as solvent of crystallization and temperature. Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the crystal packing of sulfonamides. In the crystal structure of 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, molecules form inversion dimers linked by N—H⋯O(S) hydrogen bonds. researchgate.net An intramolecular N—H⋯Cl hydrogen bond is also observed. researchgate.net It is highly probable that this compound would also exhibit a rich hydrogen bonding network, likely involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors, leading to the formation of supramolecular architectures such as chains or dimers.
Table 1: Representative Crystallographic Data for a Related Sulfonamide
| Parameter | Value for 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.950 (2) |
| b (Å) | 12.888 (2) |
| c (Å) | 14.568 (2) |
| β (°) | 111.41 (1) |
| Volume (ų) | 2613.2 (6) |
| Z | 8 |
Note: This data is for a related compound and is presented for illustrative purposes.
Electron Diffraction and Gas-Phase Structural Elucidation
Gas-phase electron diffraction (GED) is a technique used to determine the molecular structure of volatile compounds in the absence of intermolecular interactions present in the solid state. wikipedia.org This allows for the study of the intrinsic conformational preferences of a molecule.
While no specific GED studies on this compound have been reported, research on other sulfonamides, such as 1- and 2-naphthalenesulfonamides, demonstrates the utility of this technique. nih.gov These studies, often complemented by quantum chemical calculations, reveal the existence of multiple conformers in the gas phase. nih.govresearchgate.net For sulfonamides, key conformational flexibility arises from rotation around the C(aryl)-S and S-N bonds.
For this compound, GED could potentially identify different conformers arising from the relative orientation of the 2-chlorophenyl and methanesulfonyl groups. The presence of the ortho-chloro substituent is expected to influence the conformational landscape due to steric and electronic effects. It is plausible that conformers with different orientations of the S-N bond relative to the phenyl ring, as well as different arrangements of the N-H bond with respect to the S=O bonds (e.g., eclipsed or staggered), could be identified and their relative populations in the gas phase determined. nih.govresearchgate.net
Solid-State Nuclear Magnetic Resonance Spectroscopy for Probing Molecular Dynamics and Intermolecular Interactions
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid state, particularly for studying polymorphism and intermolecular interactions. dur.ac.ukox.ac.uk While ssNMR data for this compound is not available, studies on other sulfa-drugs highlight the potential of this technique. dur.ac.uk
Different polymorphs of a compound will generally give rise to distinct ssNMR spectra due to differences in their local molecular environments. Parameters such as chemical shifts and relaxation times are sensitive to the molecular conformation and packing in the crystal lattice. dur.ac.uk For this compound, 13C and 15N ssNMR could be used to distinguish between potential polymorphs.
Furthermore, ssNMR can provide insights into molecular dynamics in the solid state, such as the rotation of methyl groups or phenyl rings, and the dynamics of hydrogen bonding. researchgate.net Advanced ssNMR techniques, such as Rotational Echo Double Resonance (REDOR), can be used to measure internuclear distances and probe intermolecular contacts, providing detailed information about hydrogen bonding and other non-covalent interactions that govern the crystal packing. dur.ac.uk
Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. researchgate.net These techniques are highly sensitive to molecular structure and conformation, making them valuable for identifying compounds and studying polymorphism.
While the experimental IR and Raman spectra for this compound are not detailed in the available literature, the expected characteristic vibrational modes can be inferred from studies on related sulfonamides. nih.govrsc.orgresearchgate.netnih.gov The most characteristic vibrations for sulfonamides are the asymmetric and symmetric stretching modes of the SO2 group, which typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is expected in the 940-900 cm⁻¹ region. rsc.org The N-H stretching vibration is also a key diagnostic peak, and its position is highly sensitive to hydrogen bonding. In the solid state, this peak is often broad and shifted to lower frequencies compared to its position in dilute solution, indicating the presence of intermolecular hydrogen bonds. researchgate.net
Different polymorphs of this compound would be expected to exhibit distinct IR and Raman spectra due to differences in their crystal packing and intermolecular interactions. These spectral differences can be used to identify and quantify different polymorphic forms.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch | 3300-3200 (solid, H-bonded) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 3000-2850 |
| SO₂ asymmetric stretch | 1370-1330 |
| SO₂ symmetric stretch | 1180-1160 |
| S-N stretch | 940-900 |
| C-Cl stretch | 800-600 |
Note: These are general expected ranges and may vary for the specific compound.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the structural analysis of chiral molecules. researchgate.netnih.gov this compound itself is achiral and therefore does not exhibit a CD or ORD spectrum. However, the introduction of a chiral center into the molecule would give rise to chiroptical properties.
For instance, if a chiral substituent were introduced, the resulting enantiomers would produce mirror-image CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would be sensitive to the absolute configuration and the preferred conformation of the chiral derivative. researchgate.net Theoretical calculations of CD and ORD spectra for the different possible stereoisomers could be used in conjunction with experimental data to determine the absolute configuration of the chiral derivative. The synthesis and study of such chiral sulfonamides are of interest in medicinal chemistry and asymmetric catalysis. nih.gov
Solution-State Structural Investigations via Small-Angle X-ray Scattering and Neutron Scattering
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are techniques used to study the size, shape, and interactions of molecules in solution. portlandpress.comnih.gov While these techniques are more commonly applied to macromolecules, they can also provide valuable information about the behavior of small molecules in solution, such as aggregation or complex formation. researchgate.netlbl.gov
For this compound, SAXS or SANS could be used to investigate its solution-state behavior under various conditions (e.g., different solvents, concentrations, or temperatures). These techniques could reveal whether the molecule exists as a monomer or forms aggregates in solution. If aggregation occurs, SAXS/SANS data could provide information about the size and shape of the aggregates.
Furthermore, these techniques could be used to study the interaction of this compound with other molecules in solution, such as proteins or other biological targets. Changes in the scattering profile upon addition of a binding partner can provide insights into the formation and stoichiometry of complexes. nih.govrsc.org
Computational Chemistry and Theoretical Investigations of N 2 Chlorophenyl Methanesulfonamide
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. sci-hub.se It is favored for its balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. A DFT study of N-(2-chlorophenyl)methanesulfonamide would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the chlorine atom, with positive potential near the amine hydrogen.
| NBO Charges | Atomic charges calculated via Natural Bond Orbital analysis. | Provides a detailed view of charge distribution and bonding. |
Note: This table is illustrative of the types of data generated from DFT calculations; specific values for this compound would require a dedicated computational study.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. aps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) can provide higher accuracy for certain molecular properties. frontiersin.org
For this compound, ab initio calculations could be employed to:
Benchmark DFT results: By comparing geometric parameters (bond lengths, angles) and energies from a high-level ab initio method with those from various DFT functionals, researchers can validate the chosen DFT approach.
Calculate precise electronic energies: This is crucial for accurately determining reaction enthalpies and activation barriers.
Predict spectroscopic properties: Ab initio methods can be used to compute vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts with high accuracy, aiding in the interpretation of experimental data.
Molecular Dynamics Simulations of this compound in Condensed Phases
While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a solid state. bonvinlab.orgfrontiersin.org MD simulations model a system as a set of interacting particles and use classical mechanics to simulate their movements over time. youtube.com
An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms using a predefined force field. mdpi.com By integrating Newton's equations of motion, a trajectory of the system is generated, showing how the positions and velocities of all atoms evolve.
These simulations can provide insights into:
Solvation Structure: How solvent molecules arrange around the solute, including the formation of specific hydrogen bonds between the sulfonamide group and water.
Thermodynamic Properties: Properties like the free energy of solvation can be calculated, which is important for understanding the molecule's solubility.
Prediction of Reaction Pathways and Mechanistic Insights Through Computational Modeling
Computational modeling is a powerful tool for exploring potential chemical reactions and elucidating their mechanisms. nih.gov For this compound, theoretical methods can be used to map out the potential energy surface for a given reaction, such as its degradation via oxidation.
For instance, the reaction with a hydroxyl radical (•OH), a key oxidant, can be modeled. copernicus.org The initial step would likely be hydrogen abstraction from either the methyl group or the amine group. copernicus.org Computational methods can determine the transition state (the highest energy point along the reaction coordinate) for each potential pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), the most kinetically favorable reaction pathway can be identified. mdpi.commdpi.com Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally. copernicus.org
Ligand-Target Interaction Modeling (Non-Biological Receptor Systems)
While sulfonamides are well-known for their biological activity, computational modeling can also explore their interactions with non-biological systems. nih.gov This is relevant in fields such as materials science, sensor technology, and catalysis. For example, one could model the adsorption of this compound onto the surface of a material like graphene or a metal oxide.
Using molecular docking or MD simulations, researchers can predict the preferred binding orientation of the molecule on the surface. The calculations would reveal the key intermolecular forces driving the interaction, which could include:
Hydrogen bonding: Between the N-H or S=O groups and the surface.
π-π stacking: Between the chlorophenyl ring and an aromatic surface like graphene.
Van der Waals forces: General non-covalent interactions.
By calculating the binding energy, the strength of the adsorption can be quantified. This information is valuable for designing materials with specific affinities for sulfonamide compounds, for applications such as environmental remediation or chemical sensing.
Supramolecular Chemistry and Non Covalent Interactions of N 2 Chlorophenyl Methanesulfonamide
Analysis of Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonding is a predominant force in the crystal engineering of sulfonamides, profoundly influencing their packing arrangements. The sulfonamide functional group (–SO₂NH–) is an excellent motif for forming robust hydrogen bonds, possessing a single strong hydrogen bond donor (the amido proton) and two strong acceptors (the sulfonyl oxygens). This capability drives the formation of predictable supramolecular synthons.
In a comprehensive study of 39 sulfonamide crystal structures, it was observed that amido protons show a high propensity for bonding to sulfonyl oxygens, often leading to the formation of chain or dimer motifs. nih.gov While the specific crystal structure of N-(2-chlorophenyl)methanesulfonamide is not detailed, analysis of analogous compounds provides insight into its likely hydrogen-bonding patterns. For instance, related N-(chlorophenyl)sulfonamides frequently form centrosymmetric dimers through intermolecular N–H···O hydrogen bonds. In these arrangements, the N-H group of one molecule donates a proton to one of the sulfonyl oxygen atoms of a neighboring molecule, and vice versa, creating a characteristic ring motif.
These primary hydrogen bonding interactions are fundamental to the assembly of the crystal lattice. The strength and directionality of these bonds establish a primary framework, which is then further organized by weaker interactions to build the full three-dimensional structure. The analysis of hydrogen-bond connectivity in a wide range of sulfonamides reveals that while some patterns are dominant, variations in steric and electronic properties introduced by substituents can lead to different, competing motifs. nih.gov
Table 1: Representative Hydrogen Bond Data in Related Sulfonamide Structures This table presents data from analogous compounds to illustrate typical hydrogen bonding geometries, as specific data for this compound is not available.
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Motif |
|---|---|---|---|---|---|---|
| N-H | O=S | ~0.86 | ~2.10 | ~2.95 | ~170 | Dimer |
Halogen Bonding Interactions Involving the Chlorophenyl Moiety
The chlorine substituent on the phenyl ring of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen, nitrogen, or a π-system. mdpi.com This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. mdpi.com
In the context of this compound, the chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the sulfonyl oxygens or the nitrogen atom of the sulfonamide group. These interactions, though generally weaker than hydrogen bonds, are highly directional and can play a crucial role in crystal engineering, guiding the assembly of molecules into specific architectures. mdpi.com
Studies on co-crystals of various sulfonamides with halogen bond donors have demonstrated that halogen bonds can successfully compete with and complement hydrogen bonding networks to form novel solid-state structures. mdpi.com In some cases, N–H···Cl or C–H···Cl hydrogen bonds may also be observed, where the chlorine atom acts as a weak hydrogen bond acceptor. The interplay between hydrogen and halogen bonding can lead to complex packing arrangements and is a key strategy in the design of new multicomponent crystals. nih.gov
π-π Stacking and C-H···π Interactions in Molecular Self-Assembly
The 2-chlorophenyl ring in this compound is a key element for engaging in aromatic interactions, specifically π-π stacking and C-H···π interactions. These non-covalent forces are fundamental in stabilizing the three-dimensional structure of crystalline solids by governing how molecules pack beyond the primary hydrogen-bonded networks.
π-π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. In the solid state, molecules of this compound can arrange themselves so that their chlorophenyl rings overlap. This stacking can occur in several geometries, including face-to-face (sandwich) or offset face-to-face (parallel-displaced), with the latter being more common as it minimizes electrostatic repulsion. The presence of the electron-withdrawing chlorine atom can influence the quadrupole moment of the aromatic ring, potentially enhancing these stacking interactions. Strong π-π interactions are a driving force in the crystal packing of many sulfonamides, leading to the formation of well-defined columnar or sheet-like structures. researchgate.netnih.gov
Host-Guest Chemistry Applications with this compound
Host-guest chemistry involves the formation of inclusion complexes where a smaller "guest" molecule fits into a cavity of a larger "host" molecule. This area of supramolecular chemistry has significant applications, particularly in pharmaceuticals for improving the solubility and stability of drug molecules. nih.gov
While specific studies detailing this compound as a host or guest are not prominent in the literature, its structural features suggest potential for such interactions. As a guest, the molecule's relatively compact size and aromatic nature would allow it to be encapsulated by common host molecules like cyclodextrins or pillararenes. nih.govaalto.fi Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly adept at encapsulating aromatic guests in aqueous solutions. nih.gov Such complexation could potentially modify the physicochemical properties of this compound.
Conversely, it is less likely for this compound to act as a host, as it does not possess an intrinsic cavity. However, molecules could self-assemble through the non-covalent interactions described previously (hydrogen bonding, stacking) to form a crystalline lattice containing voids or channels capable of entrapping small solvent molecules, a phenomenon related to host-guest chemistry. northwestern.edu
Cocrystal and Salt Formation Strategies for this compound
The modification of solid-state forms through salt formation and cocrystallization is a cornerstone of modern pharmaceutical science, aimed at optimizing properties such as solubility, stability, and bioavailability.
Salt Formation: The N-H proton of the sulfonamide group is weakly acidic and can be deprotonated by a strong base to form a salt. However, a more common strategy for sulfonamides is the protonation of a basic site on the molecule by an acid. nih.gov Since this compound lacks a strongly basic functional group, its ability to form salts with acids is limited. Salt formation would more likely proceed via the deprotonation route with a suitable base. ontosight.aiontosight.ai
Cocrystal Formation: A more versatile strategy for this compound is cocrystallization. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor and acceptor, making it an ideal functional group for designing cocrystals. mdpi.com By selecting a coformer molecule that has complementary hydrogen bonding sites (e.g., a carboxylic acid, amide, or pyridine), it is possible to form new crystalline structures with tailored properties.
Common methods for preparing cocrystals include:
Solvent Evaporation: Dissolving stoichiometric amounts of the compound and coformer in a common solvent and allowing the solvent to evaporate slowly.
Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce cocrystal formation. nih.gov
Slurry Conversion: Stirring a suspension of the compound and coformer in a solvent in which the cocrystal is less soluble than the individual components. nih.gov
These strategies allow for the systematic exploration of new solid forms of this compound with potentially improved physicochemical characteristics.
Polymorphism and Pseudopolymorphism Studies of this compound Crystal Forms
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. Sulfonamides are a class of compounds known to exhibit polymorphism, largely due to the flexibility of the sulfonamide linkage and the variety of strong and weak intermolecular interactions they can form. nih.gov Different polymorphs can arise from variations in the hydrogen-bonding network (e.g., forming chains vs. dimers) or different π-π stacking arrangements. nih.gov
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. These are also distinct crystal forms with unique properties. The presence of strong hydrogen bond acceptors in this compound (the sulfonyl oxygens) makes it a candidate for forming hydrates with water or solvates with other hydrogen-bond-donating solvents.
Although specific polymorph or pseudopolymorph screens for this compound are not widely reported, the potential for their existence is high based on the behavior of analogous compounds. nih.gov The discovery and characterization of different crystalline forms are critical, as polymorphism can have a significant impact on the performance and stability of a chemical compound in its solid state.
Applications of N 2 Chlorophenyl Methanesulfonamide in Advanced Chemical Science and Technology
N-(2-chlorophenyl)methanesulfonamide as a Versatile Building Block in Complex Organic Synthesis
The utility of this compound as a foundational unit in organic synthesis is most prominently displayed in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The sulfonamide moiety serves as both a directing group and a stable scaffold upon which molecular complexity can be built.
A significant application is in the synthesis of 1-sulfonyl-1H-indoles. Research has demonstrated that this compound can undergo palladium-catalyzed intramolecular C-H functionalization or coupling reactions to form the indole (B1671886) ring system. For instance, in a concise construction of 1-sulfonyl-1H-indoles, N-(2-chlorophenyl)sulfonamide has been reacted with calcium carbide, a solid and easy-to-handle source of acetylene (B1199291), to yield the corresponding indole derivative. acs.org This method highlights the compound's role in facilitating the creation of carbon-carbon bonds under catalytic conditions to assemble complex polycyclic structures.
The general reactivity of the sulfonamide group allows it to participate in a wide array of chemical transformations. The acidic N-H proton can be deprotonated to form a nucleophilic nitrogen anion, which can then engage in various substitution and addition reactions. This versatility makes this compound and its derivatives valuable intermediates for synthesizing N-substituted heterocyclic compounds, such as N-sulfonyl amidines, pyrimidines, and benzodiazepines, which are classes of molecules with significant biological and chemical relevance. advancedbiochemicals.comresearchgate.net
Table 1: Exemplary Synthesis of 1-Sulfonyl-1H-indole using N-(2-chlorophenyl)sulfonamide
| Parameter | Condition |
| Starting Material | N-(2-chlorophenyl)sulfonamide |
| Reagent | Calcium Carbide (CaC₂) |
| Catalyst | Palladium complex (e.g., Pd₂(dba)₃) |
| Solvent | DMF (Dimethylformamide) |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Temperature | 120 °C |
| Product | 1-(Methylsulfonyl)-1H-indole derivative |
This table summarizes typical conditions for the palladium-catalyzed synthesis of indoles from N-(2-chlorophenyl)sulfonamide and an acetylene surrogate. acs.org
Ligand Design and Coordination Chemistry Utilizing this compound Derivatives
The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes with specific geometries and electronic properties. rsc.org Derivatives of this compound are promising candidates for ligand design due to the presence of multiple potential coordination sites. The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can act as Lewis bases, donating electron pairs to a metal center. tcichemicals.comwikipedia.org
By chemically modifying the core structure of this compound, ligands with tailored properties can be synthesized. For example, introducing additional donor groups onto the phenyl ring can create multidentate ligands capable of forming highly stable chelate complexes with transition metals. These complexes are of interest for their potential catalytic activity, magnetic properties, and applications in bioinorganic chemistry. tcichemicals.comnih.gov
Studies on related N-sulfonamide ligands have shown their ability to coordinate with metal ions like copper(II), forming complexes with distorted square pyramidal or square-planar geometries. wikipedia.org In such complexes, the sulfonamide derivative can act as a monodentate ligand, coordinating through a nitrogen atom, or potentially as a bidentate ligand if other functional groups are positioned appropriately. The resulting metal-ligand framework can be fine-tuned to influence the reactivity and physical properties of the metal center.
Role of this compound in Emerging Materials Science (e.g., Polymer Precursors, Liquid Crystals)
While direct applications of this compound in materials science are still an emerging area of research, its structural characteristics suggest significant potential as a precursor for advanced materials such as functional polymers and liquid crystals.
Polymer Precursors: The sulfonamide functional group is known to impart pH-responsiveness to polymers. acs.orgbritannica.com By incorporating a polymerizable group (such as a methacrylate (B99206) or acrylamide) onto the this compound scaffold, a novel monomer could be created. The resulting sulfonamide-containing polymers would be expected to exhibit changes in solubility or conformation in response to changes in ambient pH. britannica.comnih.gov Such "smart" polymers are highly sought after for applications in drug delivery, environmental remediation, and biotechnology. acs.org The synthesis of well-defined sulfonamide-functional polymers can be achieved through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. acs.orgnih.gov
Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. nih.gov Their molecules possess a degree of orientational order, which gives rise to unique optical and electronic properties. Molecules that form liquid crystalline phases (mesogens) often contain rigid, aromatic cores and polar functional groups that promote intermolecular interactions. This compound possesses a rigid chlorophenyl group and a highly polar sulfonamide bridge capable of forming strong hydrogen bonds. These features are conducive to the formation of ordered phases. By attaching long alkyl chains to the molecule, it is plausible to design derivatives of this compound that exhibit liquid crystalline behavior.
Catalytic Applications Involving this compound as a Component or Scaffold
The sulfonamide functional group can play a direct or indirect role in catalysis. The parent compound, methanesulfonamide (B31651), has been shown to act as a general acid catalyst in important organic reactions like the Sharpless asymmetric dihydroxylation. The weakly acidic proton on the sulfonamide nitrogen can protonate intermediates and accelerate reaction rates. This compound, possessing a similar acidic proton, could function as an effective organocatalyst in related transformations.
Furthermore, the this compound structure can be incorporated into larger ligand scaffolds for metal-based catalysis. In palladium-catalyzed enantioselective reactions, for instance, N-aryl sulfonamides are used to create N-C axially chiral products. The sulfonamide group helps to orient the substrate within the catalyst's coordination sphere, thereby controlling the stereochemical outcome of the reaction. The specific electronic and steric properties imparted by the 2-chlorophenyl group can be used to fine-tune the catalyst's activity and selectivity for specific substrates.
This compound in Advanced Chemo- and Biosensor Development (as a recognition element)
A biosensor is an analytical device that combines a biological or biologically derived recognition element with a transducer to detect a specific analyte. The effectiveness of a sensor hinges on the specific and high-affinity binding between the recognition element and the target molecule. The structure of this compound offers several features that make it a candidate for designing molecular recognition elements.
The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These sites can form specific, non-covalent interactions with analytes that possess complementary functional groups. Additionally, the chlorophenyl ring can participate in π-π stacking and hydrophobic interactions. This combination of interaction capabilities could allow derivatives of this compound to selectively bind to target molecules, such as pollutants, metabolites, or drug molecules.
To function as a sensor, this recognition element would need to be coupled with a signaling unit (e.g., a fluorophore). Upon binding of the analyte, a change in the signal (such as fluorescence quenching or enhancement) would occur, allowing for quantitative detection. The design principles involve creating a binding pocket where the analyte's presence perturbs the electronic environment of the signaling unit.
Utilization in Advanced Separation Methodologies (e.g., Chiral Resolution)
The separation of enantiomers, or chiral resolution, is a critical process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. One of the most common methods for chiral resolution is the formation of diastereomeric salts. This involves reacting a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, and can be separated by crystallization.
This compound, while not chiral itself, is a precursor to many more complex, potentially chiral molecules. For a chiral derivative containing the N-(aryl)methanesulfonamide moiety, the acidic proton on the sulfonamide nitrogen provides a handle for reaction with chiral bases (e.g., brucine (B1667951) or chiral amines). This would form the necessary diastereomeric salts, allowing for the separation of the enantiomers. Similar N-arylsulfonamide compounds have been successfully resolved using this strategy, where a chiral auxiliary is used to precipitate one diastereomeric salt, yielding an optical isomer with high purity. nih.gov
Furthermore, sulfonamide-containing molecules can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The specific interactions (hydrogen bonding, dipole-dipole, π-π stacking) between the CSP and the enantiomers of a racemic analyte can lead to different retention times, enabling their separation.
Analytical Methodologies for N 2 Chlorophenyl Methanesulfonamide in Research Contexts
Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC)
Chromatographic methods are fundamental for the separation and purity evaluation of N-(2-chlorophenyl)methanesulfonamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound. Reversed-phase HPLC, using a C18 or phenyl column, is typically effective. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution, often with a mobile phase consisting of acetonitrile or methanol and water (with additives like formic acid or ammonium acetate to improve peak shape), allows for the separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility and thermal stability, GC offers high resolution, making it excellent for separating constitutional isomers (e.g., N-(3-chlorophenyl)methanesulfonamide and N-(4-chlorophenyl)methanesulfonamide) that might be present as impurities from the synthesis process. The use of a polar capillary column can enhance the separation of these isomers. A flame ionization detector (FID) or a mass spectrometer (in GC-MS) can be used for detection. The separation of aromatic isomers, such as chloroanilines, has been effectively demonstrated using GC with various stationary phases, highlighting the technique's applicability for resolving structurally similar compounds researchgate.net.
Table 1: Illustrative Chromatographic Conditions for Analysis of Aromatic Sulfonamides
| Parameter | HPLC | Gas Chromatography (GC) |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5MS, HP-INNOWAX, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Helium or Nitrogen |
| Flow Rate | 0.8 - 1.2 mL/min | 1 - 2 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature program (e.g., start at 120°C, ramp to 280°C) |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Volume | 5 - 20 µL | 1 µL (split/splitless injection) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The compound has a molecular formula of C7H8ClNO2S and a monoisotopic mass of approximately 205.00 Da advancedbiochemicals.com.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This allows for the unambiguous confirmation of the elemental composition of the parent ion, distinguishing it from other compounds with the same nominal mass. In positive ion mode, the protonated molecule [M+H]+ would be observed at m/z 206.00.
Fragmentation Pattern Elucidation: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. For aromatic sulfonamides, characteristic fragmentation patterns are observed. A significant fragmentation pathway for arylsulfonamides involves the rearrangement and subsequent elimination of sulfur dioxide (SO2), corresponding to a neutral loss of 64 Da nih.gov. Studies have shown that electron-withdrawing groups, such as a chlorine atom at the ortho position, can promote this SO2 extrusion nih.gov. Other common cleavages occur at the sulfonamide bond. General fragmentation patterns for sulfonamides often yield characteristic ions at m/z 156, 108, and 92 researchgate.netbenthamdirect.com.
For this compound, the expected fragmentation of the [M+H]+ ion would include:
Loss of SO2: A prominent fragment resulting from the neutral loss of SO2 (64 u), leading to an ion at m/z 142.
Cleavage of the S-N bond: This can lead to the formation of the 2-chloroaniline (B154045) fragment ion.
Cleavage of the C-S bond: This would result in the formation of the methanesulfonyl fragment.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M+H]+ | [C7H9ClNO2S]+ | 206.0037 | Protonated molecular ion |
| [M+Na]+ | [C7H8ClNaO2S]+ | 227.9856 | Sodium adduct |
| [M+H-SO2]+ | [C7H9ClN]+ | 142.0418 | Fragment from neutral loss of SO2 |
| [C6H5ClNH2]+ | [C6H7ClN]+ | 128.0262 | Fragment corresponding to protonated 2-chloroaniline |
| [CH3SO2]+ | [CH3O2S]+ | 78.9848 | Methanesulfonyl cation |
Spectrophotometric Methods for Quantitative Analysis in Research Samples
UV-Visible spectrophotometry offers a simple and accessible method for the quantitative analysis of this compound in research samples, provided the sample matrix is not overly complex. The presence of the chlorophenyl group results in UV absorbance, which can be used for quantification based on the Beer-Lambert law.
For enhanced selectivity and sensitivity, especially in complex matrices, derivatization reactions that produce a colored product with a unique absorption maximum in the visible range can be employed. Methods developed for other sulfonamides, such as oxidative coupling reactions or reactions with specific chromogenic reagents like potassium 1,2-naphthoquinone-4-sulphonate, could be adapted for this compound ekb.egpharmahealthsciences.net. The pH of the solution can significantly affect the absorption spectrum of sulfonamides, a factor that must be controlled for reproducible quantitative measurements pharmahealthsciences.netnih.gov. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Electrochemical Analytical Methods for Investigating Redox Properties
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These techniques provide insights into the oxidation and reduction potentials of the compound, which can be relevant to its mechanism of action or metabolic fate. Studies on other sulfonamides have utilized electrochemical approaches to synthesize or cleave the sulfonamide bond, demonstrating the electrochemical activity of this functional group acs.orgresearchgate.net. By scanning the potential applied to an electrode immersed in a solution of the compound, one can determine the potentials at which electron transfer reactions occur. The data can reveal information about the stability of the resulting radical ions and the reversibility of the redox processes. Such studies can be valuable in understanding potential electronic interactions and reactivity noelresearchgroup.com.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques are powerful tools for the analysis of this compound in complex mixtures such as reaction workups, biological matrices, or environmental samples.
GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used hyphenated techniques dphen1.comglobalresearchonline.netusda.gov. They combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. LC-MS is particularly powerful for analyzing the compound without derivatization and is applicable to a wide range of sample types mdpi.comkuleuven.be. Tandem MS (LC-MS/MS) further enhances selectivity and sensitivity, allowing for quantification at very low levels through methods like selected reaction monitoring (SRM) nih.gov.
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a definitive technique for structure elucidation globalresearchonline.netnih.gov. It allows for the acquisition of NMR spectra of compounds directly as they elute from the HPLC column. This is exceptionally useful for the unambiguous identification of impurities, degradation products, or metabolites in a mixture without the need for prior isolation hyphadiscovery.comtaylorandfrancis.com. By coupling LC with both NMR and MS (LC-NMR-MS), researchers can obtain complementary structural information from molecular weight, fragmentation patterns, and detailed NMR correlations, providing a comprehensive characterization of the analyte and related substances in a single analysis researchgate.net.
Future Perspectives and Emerging Research Directions for N 2 Chlorophenyl Methanesulfonamide
Integration of Artificial Intelligence and Machine Learning in Chemical Research of N-(2-chlorophenyl)methanesulfonamide
Future research can leverage these computational tools in several key areas:
Property Prediction: ML models, such as Deep Neural Networks (DNNs), Random Forests (RF), and Support Vector Machines (SVMs), can be trained on existing data from sulfonamide libraries to predict the physicochemical properties, bioactivity, and potential toxicity of this compound and its hypothetical derivatives. nih.govresearchgate.netfrontiersin.org This in-silico screening allows researchers to prioritize the synthesis of compounds with the highest potential, saving significant time and resources. nurixtx.com
Synthesis Optimization: AI can predict the outcomes of chemical reactions under various conditions. For this compound, ML models could be used to optimize reaction yields, predict the most effective catalysts, and identify the most sustainable solvent systems, moving towards more efficient and environmentally friendly production. tue.nl
De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. By using the this compound scaffold as a starting point, these algorithms could generate new potential drug candidates or functional materials with enhanced efficacy or specific characteristics.
| AI/ML Application | Objective | Potential Impact on this compound Research | Relevant ML Models |
| QSAR Modeling | Predict biological activity based on structure. | Rapidly screen virtual derivatives for enhanced antimicrobial or anticancer activity. researchgate.netnih.gov | Random Forest, SVM, Gradient Boosting |
| Retrosynthesis Prediction | Identify novel and efficient synthetic routes. | Discover more sustainable or cost-effective manufacturing pathways. cas.org | Transformer Networks, Graph-based Models |
| Reaction Yield Prediction | Optimize reaction conditions for synthesis. | Increase the efficiency and reduce waste in the production process. tue.nl | Deep Neural Networks, Random Forest |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. | De-risk potential drug candidates early in the discovery pipeline. nih.gov | Graph Convolutional Networks, Recurrent Neural Networks |
Sustainable Synthesis and Circular Economy Approaches for Sulfonamide Compounds
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. mdpi.comresearchgate.net For this compound, future research will focus on developing sustainable synthesis routes that are safer, more efficient, and generate less waste than traditional methods. rsc.org
Key strategies include:
Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives like water or bio-based solvents. rsc.orgnih.gov Methods for synthesizing sulfonamides in aqueous media have been developed, which often simplify product isolation to mere filtration. rsc.org
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound (sonochemistry) can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. nih.govmdpi.com
Catalysis: Employing recyclable catalysts and exploring metal-free catalytic systems, such as photocatalysis, can reduce reliance on toxic or precious metals and minimize hazardous waste. mdpi.comrsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as three-component coupling reactions, is a core principle of green chemistry. rsc.org
While a true circular economy for a specific molecule like this compound is a long-term goal, principles such as catalyst recycling, solvent recovery and reuse, and the use of renewable feedstocks are actionable steps. rsc.org For example, photocatalytic methods can utilize precursors derived from biomass, offering a sustainable alternative to petroleum-based starting materials. rsc.orgrsc.org
| Sustainable Strategy | Description | Potential Application to this compound Synthesis |
| Aqueous Synthesis | Using water as the reaction solvent. | Eliminates the need for hazardous organic solvents and simplifies workup. rsc.org |
| Sonochemistry | Using ultrasound to drive reactions. | Reduces reaction times from hours to minutes and can improve yields. mdpi.com |
| Photocatalysis | Using light to catalyze reactions. | Enables the use of biomass-derived precursors and transition-metal-free conditions. rsc.org |
| Electrochemical Synthesis | Using electricity to drive oxidative coupling. | Allows for the direct coupling of simple commodity chemicals like thiols and amines. noelresearchgroup.com |
Exploration of Unconventional Reactivity and Novel Transformation Pathways
Beyond established synthetic methods, the exploration of unconventional reactivity offers pathways to novel derivatives of this compound that are inaccessible through traditional chemistry. A major emerging area is the use of photocatalysis to generate sulfonyl radical intermediates from stable sulfonamides. acs.org
This strategy enables "late-stage functionalization," where a complex molecule can be modified in the final steps of a synthesis. For this compound, this could involve:
C-H Activation: Directly replacing hydrogen atoms on the aromatic ring or the methyl group with other functional groups, bypassing the need for pre-functionalized starting materials.
Radical Addition: Adding the sulfonyl radical across double bonds to create new carbon-sulfur and carbon-carbon bonds, allowing for the attachment of a wide array of molecular fragments. acs.org
Electrosynthesis represents another frontier, providing a reagent-free method for generating reactive intermediates. noelresearchgroup.com The electrochemical oxidative coupling of amines and thiols to form sulfonamides has been demonstrated, offering a highly efficient and sustainable alternative to classical methods. noelresearchgroup.com Applying these techniques to this compound could unlock new chemical space and facilitate the rapid generation of diverse molecular libraries for screening.
Development of Advanced Functional Materials Based on this compound Scaffolds
While sulfonamides are primarily known for their medicinal applications, their unique structural and electronic properties make them attractive building blocks for advanced functional materials. rsc.orgwikipedia.org Future research could explore the use of this compound as a monomer or key component in the design of materials with novel applications.
Potential areas of development include:
Functional Polymers: The sulfonamide group can act as a site for polymerization or as a functional pendant group on a polymer backbone. These polymers could be designed for specific applications, such as sensors, where the sulfonamide moiety can act as a binding site for metal ions or other analytes. mdpi.com
Organic Electronics: Certain cyclic sulfonamides (sultams) have been investigated for use as emitters in organic light-emitting diodes (OLEDs). wikipedia.org The this compound scaffold could be modified to create new materials with tailored photophysical properties for use in electronic devices.
Smart Materials: Incorporating the this compound unit into polymers could create materials that respond to external stimuli like pH or light, due to the electronic nature of the sulfonamide and chlorophenyl groups.
| Material Class | Potential Role of this compound | Hypothesized Application |
| Chemsensors | Monomer for a polymer with sulfonamide binding sites. | Selective detection of heavy metal ions in aqueous solutions. mdpi.com |
| Organic Semiconductors | Core structure for a novel π-conjugated system. | Component in organic field-effect transistors (OFETs). |
| Responsive Hydrogels | Cross-linker or functional monomer in a hydrogel network. | pH-responsive drug delivery systems. |
Interdisciplinary Research Collaborations and Data Science Initiatives in Sulfonamide Chemistry
The complexity of modern chemical research necessitates a departure from siloed work towards highly collaborative, interdisciplinary efforts. datadynamicsinc.com The future advancement of research into this compound will be significantly enhanced by the convergence of chemistry, biology, computer science, and materials science. nsf.gov
Key future directions include:
Data Sharing Platforms: The creation of centralized databases for sulfonamide compounds, containing curated information on synthesis, properties, and biological activity, is crucial. Initiatives that pool data from pharmaceutical companies, academic labs, and research institutions can provide the high-quality datasets needed to train more accurate AI/ML models. datadynamicsinc.comrsc.org
Academia-Industry Partnerships: Collaborations between academic researchers pioneering novel synthetic methods (e.g., photocatalysis) and industrial partners with high-throughput screening capabilities can accelerate the discovery-to-application pipeline. cas.org
Integration of Data Science and Automation: Combining data science for predictive modeling with automated synthesis platforms can create a closed-loop "design-make-test-analyze" cycle. aionlabs.com This would allow for the rapid, iterative optimization of molecules like this compound for a specific application, such as inhibiting a particular enzyme or functioning as a highly selective sensor. The synergy between chemists and data scientists is essential for navigating this new research paradigm. frontiersin.orgmit.edu
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing N-(2-chlorophenyl)methanesulfonamide, and how do reaction conditions influence yield?
- Methodology : Copper-catalyzed N-arylation of methanesulfonamide with 2-chlorophenyl bromides under ligand-free conditions is a robust approach. Key parameters include catalyst loading (e.g., CuI), solvent (DMSO or DMF), and temperature (80–100°C). Yields exceeding 70% are achieved with precise stoichiometric control and inert atmosphere .
- Validation : Confirm product purity via H NMR (e.g., δ 3.03 ppm for methyl sulfonamide) and mass spectrometry (HRMS: [M⁻] = 189.0222) .
Q. How can researchers purify this compound to >95% purity?
- Methodology : Recrystallization using ethanol/water mixtures (1:3 v/v) is effective due to the compound’s moderate solubility in polar solvents. Monitor melting point (82–85°C) to verify purity .
- Advanced Tip : Combine with column chromatography (silica gel, ethyl acetate/hexane eluent) to remove synthetic byproducts like unreacted aryl halides .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR identifies aromatic protons (δ 7.10–7.58 ppm) and sulfonamide methyl groups (δ 3.03 ppm). C NMR confirms aryl (125–154 ppm) and sulfonyl (39.7 ppm) carbons .
- IR : Stretching frequencies for S=O (1130–1150 cm⁻¹) and N–H (3250–3350 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic and vibrational properties of this compound?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates molecular orbitals, electrostatic potential surfaces, and vibrational transitions. Compare computed IR/Raman spectra with experimental data to resolve ambiguities in bond assignments (e.g., S=O vs. C–Cl vibrations) .
- Application : Predict UV/Vis absorption bands (e.g., π→π* transitions at 250–300 nm) for photostability studies .
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles. For polycrystalline samples, Rietveld refinement of X-ray powder data identifies intermolecular interactions (e.g., hydrogen bonding networks) .
- Case Study : Centrosymmetric head-to-tail packing in N-(4-chloro-2-nitrophenyl) analogs stabilizes crystal lattices via C–H⋯O interactions .
Q. How do reaction mechanisms explain byproduct formation during sulfonamide alkylation?
- Methodology : Monitor intermediates via LC-MS and isotopic labeling. For example, N,N-dichlorophenylmethanesulfonamide reacts with trichloroethylene to form electrophilic imines, which may alkylate unintended nucleophiles (e.g., solvent molecules) if stoichiometry is misoptimized .
- Mitigation : Use scavengers (e.g., silica-bound amines) to quench reactive intermediates .
Q. How can conflicting spectroscopic or crystallographic data be resolved?
- Methodology : Cross-validate using complementary techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
